5-Ethynylpyrimidin-2-amine
Overview
Description
5-Ethynylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethynyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. It has the molecular formula C6H5N3 and a molecular weight of 119.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyrimidin-2-amine can be achieved through various synthetic routesThis reaction typically requires the use of a palladium catalyst and occurs under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethynyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
5-Ethynylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethynylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exerting antimicrobial or antiviral effects .
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the ethynyl group.
5-Aminopyrimidine: Similar but with an amino group at the 5-position instead of the ethynyl group.
2,4-Diaminopyrimidine: Contains two amino groups at positions 2 and 4.
Uniqueness: 5-Ethynylpyrimidin-2-amine is unique due to the presence of both an ethynyl group and an amino group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-ethynylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOCXUODHDEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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